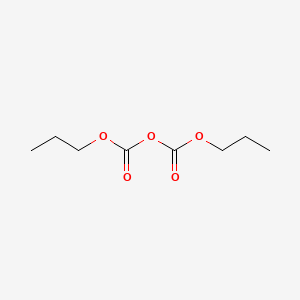
Dipropyl dicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl dicarbonate is an organic compound with the molecular formula C7H14O5. It belongs to the class of dicarbonates, which are characterized by the presence of two carbonate groups sharing an oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl dicarbonate can be synthesized through the transesterification of diethyl carbonate with propanol. The reaction typically involves the use of a catalyst such as sodium ethoxide or potassium tert-butoxide. The reaction conditions include moderate temperatures (around 60-80°C) and reduced pressure to facilitate the removal of by-products like ethanol.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same transesterification reaction but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Dipropyl dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form propanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Decomposition: At elevated temperatures (300-400°C), it decomposes to yield carbon dioxide, alkenes, and alcohols.
Common Reagents and Conditions
Catalysts: Sodium ethoxide, potassium tert-butoxide.
Solvents: Toluene, diglyme.
Temperature: 60-80°C for transesterification, 300-400°C for decomposition.
Major Products
Hydrolysis: Propanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide, alkenes, and alcohols.
Scientific Research Applications
Dipropyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and polyesters.
Biology: Investigated for its potential use in biocompatible materials due to its biodegradability.
Medicine: Explored for its potential in drug delivery systems owing to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of dipropyl dicarbonate involves its ability to undergo ester-carbonate exchange reactions. This process is catalyzed by alkoxides, leading to the formation of polycarbonates and polyesters. The molecular targets include hydroxyl groups in diols and alcohols, which react with the carbonate groups in this compound to form new ester bonds .
Comparison with Similar Compounds
Similar Compounds
Dimethyl dicarbonate: Used as a preservative and sterilizing agent in the food and beverage industry.
Diethyl dicarbonate: Employed in organic synthesis and as a solvent for various chemical reactions.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Uniqueness
Dipropyl dicarbonate is unique due to its balanced properties of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polycarbonates and polyesters under mild conditions sets it apart from other dicarbonates, which may require more stringent reaction conditions .
Properties
CAS No. |
43086-15-3 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
propoxycarbonyl propyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-6H2,1-2H3 |
InChI Key |
APGAJOXIADQGSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
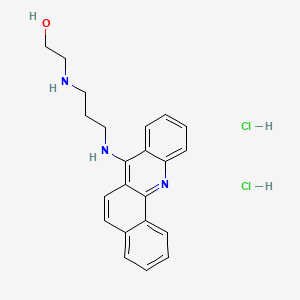

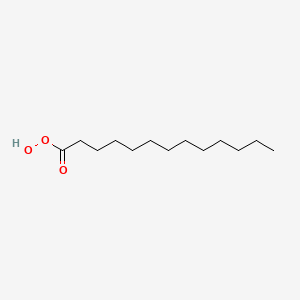
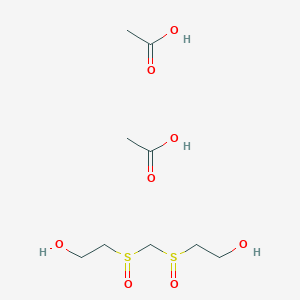
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
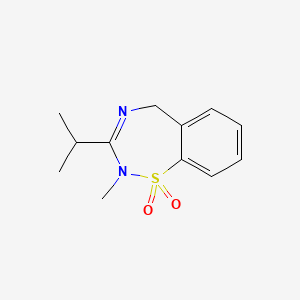
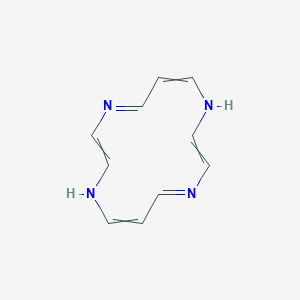
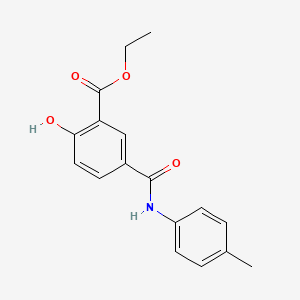

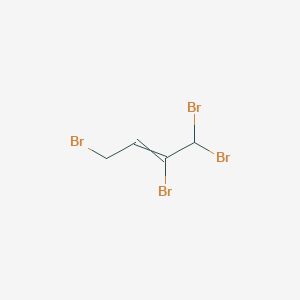
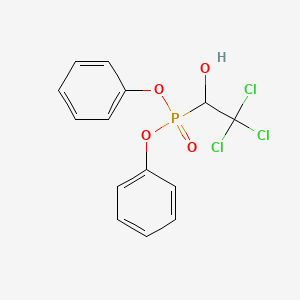
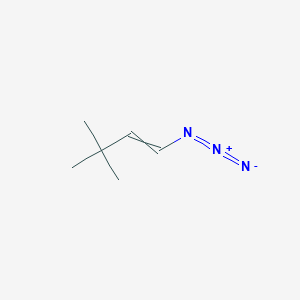
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
